Cas no 148133-82-8 (4-methylidenepiperidine)

4-methylidenepiperidine 化学的及び物理的性質
名前と識別子
-
- 4-Methylenepiperidine
- 4-methylidenepiperidine
- DB-325064
- LPKIGDXRQSIQBA-UHFFFAOYSA-N
- Piperidine, 4-methylene-
- CS-W004329
- SB14626
- BCP28857
- D77655
- EN300-145692
- F8889-7546
- 148133-82-8
- 4-methylene-piperidine
- AKOS006282289
- 4-methylenepiperidine
- 4-METHYLENEPIPERIDINE
-
- MDL: MFCD06797697
- インチ: InChI=1S/C6H11N/c1-6-2-4-7-5-3-6/h7H,1-5H2
- InChIKey: LPKIGDXRQSIQBA-UHFFFAOYSA-N
- SMILES: C=C1CCNCC1
計算された属性
- 精确分子量: 97.089149355g/mol
- 同位素质量: 97.089149355g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 1
- 重原子数量: 7
- 回転可能化学結合数: 0
- 複雑さ: 68.2
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 0.6
- トポロジー分子極性表面積: 12Ų
じっけんとくせい
- 密度みつど: 0.86±0.1 g/cm3 (20 ºC 760 Torr),
- ゆうかいてん: 173-175 ºC
- Boiling Point: 121.2±9.0 ºC (760 Torr),
- フラッシュポイント: 18.0±14.2 ºC,
- Solubility: 溶出度(48 g/l)(25ºC)、
4-methylidenepiperidine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-145692-50.0g |
4-methylidenepiperidine |
148133-82-8 | 95.0% | 50.0g |
$358.0 | 2025-02-21 | |
Enamine | EN300-145692-100.0g |
4-methylidenepiperidine |
148133-82-8 | 95.0% | 100.0g |
$489.0 | 2025-02-21 | |
eNovation Chemicals LLC | D630058-5g |
4-METHYLENEPIPERIDINE |
148133-82-8 | 98% | 5g |
$685 | 2024-05-25 | |
eNovation Chemicals LLC | D630058-1g |
4-METHYLENEPIPERIDINE |
148133-82-8 | 98% | 1g |
$385 | 2024-05-25 | |
TRC | E286586-1000mg |
Efinaconazole impurity 16 |
148133-82-8 | 1g |
$1556.00 | 2023-05-18 | ||
Life Chemicals | F8889-7546-10g |
4-methylidenepiperidine |
148133-82-8 | 95%+ | 10g |
$2314.0 | 2023-09-05 | |
Life Chemicals | F8889-7546-0.25g |
4-methylidenepiperidine |
148133-82-8 | 95%+ | 0.25g |
$451.0 | 2023-09-05 | |
Life Chemicals | F8889-7546-1g |
4-methylidenepiperidine |
148133-82-8 | 95%+ | 1g |
$501.0 | 2023-09-05 | |
TRC | E286586-1g |
Efinaconazole impurity 16 |
148133-82-8 | 1g |
$ 1290.00 | 2022-06-05 | ||
Enamine | EN300-145692-0.05g |
4-methylidenepiperidine |
148133-82-8 | 95.0% | 0.05g |
$22.0 | 2025-02-21 |
4-methylidenepiperidine 関連文献
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Wen-Dao Chu,Chun-Mei Wang,Shu Li,Zhi-Hong Dong,Teng Long,Jia-Xi Jiang,Bo Chen,Cheng-Yu He,Quan-Zhong Liu Org. Chem. Front. 2022 9 6973
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Mengmeng Zhang,Liming Yang,Chao Tian,Meng Zhou,Guanghui An,Guangming Li Org. Biomol. Chem. 2019 17 2258
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Guido Verniest,Karel Piron,Eva Van Hende,Jan Willem Thuring,Gregor Macdonald,Frederik Deroose,Norbert De Kimpe Org. Biomol. Chem. 2010 8 2509
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Thanh Huong Pham,Andrit Allushi,Joel S. Olsson,Patric Jannasch Polym. Chem. 2020 11 6953
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5. Saturated nitrogen heterocyclesAndrew Mitchinson,Alan Nadin J. Chem. Soc. Perkin Trans. 1 2000 2862
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Chaoxia Guo,Xiaofeng Yang,Xiangyong Wang,Meishan Pei,Guangyou Zhang New J. Chem. 2013 37 4163
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Jayasimha Rayalu Daddam,Basha Sreenivasulu,Kotha Peddanna,Katike Umamahesh RSC Adv. 2020 10 4745
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8. The role of the nitrogen atom in the hydrogenation of piperidinones and methylenepiperidinesYasuhisa Senda,Kazue Okamura,Mayumi Kuwahara,Masatoshi Ide,Hiroki Itoh,Jun-Ichi Ishiyama J. Chem. Soc. Perkin Trans. 2 1992 799
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Jifeng Qi,Haibin Tang,Changwei Chen,Sunliang Cui,Gang Xu Org. Chem. Front. 2019 6 2760
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Runfeng Lin,Zheng Zhang,Shengtian Cao,Wen Yang,Yinglin Zuo,Xinye Yang,Jiancun Zhang,Juan Xu,Jing Li,Xiaojun Wang RSC Med. Chem. 2021 12 1222
4-methylidenepiperidineに関する追加情報
Chemical Profile of 4-methylidenepiperidine (CAS No: 148133-82-8)
4-methylidenepiperidine, identified by the chemical abstracts service number CAS No: 148133-82-8, is a significant compound in the field of organic chemistry and pharmaceutical research. This heterocyclic compound features a piperidine core substituted with a methylidene group, making it a versatile intermediate in the synthesis of more complex molecules. The unique structural motif of 4-methylidenepiperidine has garnered attention for its potential applications in medicinal chemistry, particularly in the development of novel bioactive agents.
The molecular structure of 4-methylidenepiperidine consists of a six-membered ring containing nitrogen, with a methylidene (CH=) group attached to one of the carbon atoms. This configuration imparts distinct electronic and steric properties to the molecule, influencing its reactivity and interactions with biological targets. The presence of the nitrogen atom in the ring enhances its ability to participate in hydrogen bonding and coordination interactions, which are critical for drug-receptor binding.
In recent years, 4-methylidenepiperidine has been explored as a key building block in the synthesis of various pharmacophores. Its structural framework is particularly useful in designing compounds that target neurological and cardiovascular systems. For instance, derivatives of 4-methylidenepiperidine have been investigated for their potential role in modulating neurotransmitter activity, offering promising leads for the development of treatments for neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
One of the most compelling aspects of 4-methylidenepiperidine is its role in the development of small molecule inhibitors. Researchers have leveraged its scaffold to create molecules that selectively inhibit enzymes involved in inflammatory pathways. These inhibitors are being tested in preclinical studies for their efficacy in conditions like rheumatoid arthritis and inflammatory bowel disease. The methylidene group serves as a handle for further functionalization, allowing chemists to tailor the properties of the compound to specific biological needs.
The synthesis of 4-methylidenepiperidine typically involves multi-step organic reactions, often starting from readily available precursors such as piperidine derivatives. Advanced synthetic methodologies, including transition metal-catalyzed cross-coupling reactions and asymmetric hydrogenation, have been employed to achieve high yields and enantiopurity. These techniques are essential for producing compounds suitable for further pharmaceutical development.
Recent advancements in computational chemistry have also contributed to the study of 4-methylidenepiperidine. Molecular modeling simulations allow researchers to predict the behavior of this compound in various environments, including its interaction with biological targets. These simulations help in rationalizing experimental observations and guiding the design of more effective derivatives. Additionally, machine learning algorithms are being used to identify novel synthetic routes and predict the properties of potential analogs.
The pharmacological profile of 4-methylidenepiperidine continues to be an area of active investigation. Studies have shown that certain derivatives exhibit significant affinity for specific receptors and enzymes, making them valuable tools for mechanistic studies. Furthermore, the compound's ability to cross the blood-brain barrier has opened up possibilities for treating central nervous system disorders. Ongoing research aims to optimize its pharmacokinetic properties while maintaining or enhancing its biological activity.
From a regulatory perspective, 4-methylidenepiperidine is subject to standard guidelines governing chemical substances used in research and development. Ensuring compliance with safety protocols and environmental regulations is paramount during its handling and disposal. As with any chemical compound, proper documentation and adherence to Good Manufacturing Practices (GMP) are essential when it comes to scaling up production for industrial applications.
The future prospects for 4-methylidenepiperidine appear promising, with ongoing research uncovering new applications and refining synthetic strategies. Collaborative efforts between academic institutions and pharmaceutical companies are likely to drive innovation in this field. As our understanding of molecular interactions deepens, compounds like 4-methylidenepiperidine will continue to play a crucial role in advancing therapeutic solutions.
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